

Spectral Data Analysis of (2-Propylphenyl)methanamine: A Technical Guide

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Compound of Interest		
Compound Name:	(2-Propylphenyl)methanamine	
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Introduction

(2-Propylphenyl)methanamine is a primary amine featuring a benzyl structure with a propyl substituent at the ortho position. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2-Propylphenyl)methanamine. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectral data alongside general experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for (2-

Propylphenyl)methanamine. This data was generated using computational models and should be considered as an estimation. Experimental verification is recommended for definitive structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl3, Reference: TMS (0 ppm)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20-7.35	m	4H	Ar-H
~3.85	S	2H	-CH2-NH2
~2.60	t	2H	Ar-CH2-CH2-CH3
~1.65	sxt	2H	Ar-CH2-CH2-CH3
~1.60	br s	2H	-NH2
~0.95	t	3H	Ar-CH2-CH2-CH3

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)	Assignment
~141.5	Ar-C (quaternary, C2)
~139.0	Ar-C (quaternary, C1)
~130.0	Ar-CH
~127.5	Ar-CH
~126.0	Ar-CH
~125.5	Ar-CH
~45.0	-CH ₂ -NH ₂
~37.0	Ar-CH2-CH2-CH3
~24.0	Ar-CH2-CH2-CH3
~14.0	Ar-CH2-CH2-CH3

Table 3: Predicted IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, two bands	N-H stretch (primary amine)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium-Strong	Aliphatic C-H stretch
1600-1620	Medium	N-H bend (scissoring)
1450-1500	Medium-Strong	Aromatic C=C stretch
1000-1250	Medium	C-N stretch
690-900	Strong, broad	N-H wag
740-780	Strong	ortho-disubstituted benzene C- H bend

Table 4: Predicted Mass Spectrometry (Electron

Ionization) Data

m/z	Relative Intensity	Assignment
149	Moderate	[M] ⁺ (Molecular Ion)
132	Moderate	[M-NH ₃] ⁺
120	Strong	[M-C ₂ H ₅] ⁺ (loss of ethyl from propyl)
106	Moderate	[C ₈ H ₁₀] ⁺ (Tropylium-like ion)
91	Very Strong	[C7H7]+ (Tropylium ion, base peak)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound such as **(2-Propylphenyl)methanamine**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is
 properly tuned and locked onto the deuterium signal of the solvent.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-to-noise, multiple scans (e.g., 8 or 16) can be acquired and averaged.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time are typically required. A spectral width of 0-220 ppm is common for organic molecules.
- Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a
 Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in
 the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small drop of the liquid sample directly onto the ATR crystal. Ensure the crystal surface is clean before and after the measurement.
- Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
- Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.



 Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

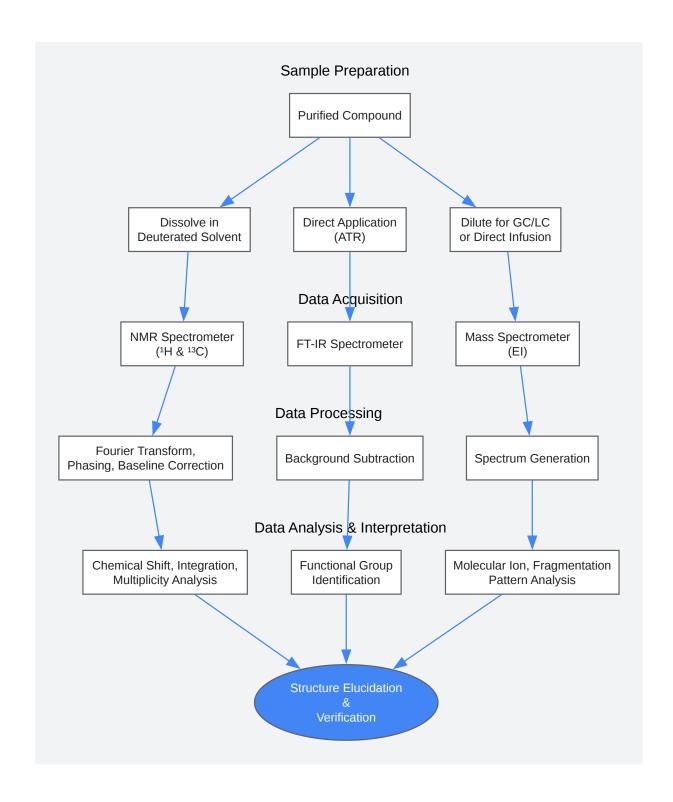
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization (Electron Ionization EI): The sample molecules are bombarded with a highenergy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
- Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule. The molecular ion peak confirms the molecular weight, and the fragment ions provide information about the different structural motifs.

Visualizations

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a generalized workflow for obtaining and analyzing spectral data for a chemical compound.





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A generalized workflow for obtaining and analyzing spectral data.



Conclusion

This technical guide provides a foundational understanding of the expected NMR, IR, and MS spectral data for **(2-Propylphenyl)methanamine**. While the presented data is based on computational predictions, it serves as a valuable reference for researchers and scientists. The included general experimental protocols offer a practical framework for obtaining experimental data, which is essential for the definitive characterization of this compound. The combination of predicted data and standardized methodologies outlined in this guide will aid in the successful identification and analysis of **(2-Propylphenyl)methanamine** in various scientific endeavors.

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